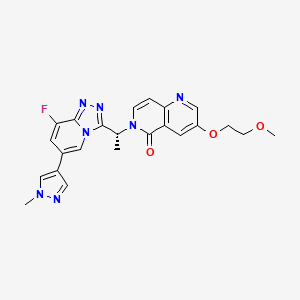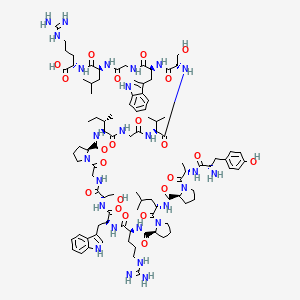
Carbocalcitonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocalcitonin, also known as Avicatonin, is a calcitonin stimulant that has been used in clinical trials to check its analgesic effect on patients with osteoporosis or osteopenia and backache . It has shown only a placebo effect . Besides, Avicatonin has hypocalcemic activity due to the inhibition of both the generation and function .
Molecular Structure Analysis
Carbocalcitonin contains a total of 485 bonds; 241 non-H bonds, 49 multiple bonds, 97 rotatable bonds, 38 double bonds, 11 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 ester (aliphatic), 4 primary amides (aliphatic), 28 secondary amides (aliphatic), and 2 tertiary amides .
Physical And Chemical Properties Analysis
Carbocalcitonin has a molecular formula of C148H244N42O47 and a molar mass of 3363.83. It has a predicted density of 1.49±0.1 g/cm3 and a refractive index of 1.658 .
Applications De Recherche Scientifique
Pain Management in Osteoporosis
Carbocalcitonin has been studied for its analgesic effects in patients with osteoporosis. A study demonstrated that intramuscular injections of avicatonin, a form of chicken carbocalcitonin, could reduce the galvanic skin response (GSR), which is associated with pain perception in patients with osteoporosis-related backache .
Bone Mineral Density Improvement
The compound has shown efficacy in improving bone mineral density (BMD) in postmenopausal women with osteoporosis. Network meta-analysis of randomized clinical trials confirmed that elcatonin, a type of calcitonin which includes carbocalcitonin, is effective in BMD change and is safe in combination therapies .
Cyclic Therapy for Postmenopausal Symptoms
Carbocalcitonin has been used in cyclic therapy to influence bone metabolism and bone mineral density in postmenopausal women. A study involving a 12-month administration of carbocalcitonin spray showed positive effects on BMD and bone metabolism .
Objective Assessment of Pain
In clinical research, carbocalcitonin has been utilized to objectively assess pain through the measurement of GSR. This method provides a more objective and reliable evaluation of the biological response to pain, which is often influenced by emotional and psychological factors .
Postmenopausal Osteoporosis Treatment
Elcatonin, which includes carbocalcitonin, has been reviewed for its role in treating postmenopausal osteoporosis. The systematic review highlighted its benefits in pain relief and complications when compared with non-elcatonin medications .
Combination Therapies for Osteoporosis
The safety and efficacy of carbocalcitonin in combination therapies for osteoporosis have been a subject of research. It shows promise in combination with other anti-osteoporosis medications and calcium supplements, providing comparable fracture rates and bone mineral density changes .
Analgesic Effectiveness Evaluation
Carbocalcitonin’s effectiveness as an analgesic has been evaluated through studies measuring GSR in patients. The results suggest that carbocalcitonin can be an effective treatment option for managing pain associated with osteoporosis .
Influence on Bone Metabolism
Research has explored the influence of carbocalcitonin on bone metabolism, particularly in postmenopausal women. The findings indicate that carbocalcitonin can play a significant role in maintaining bone health and preventing bone-related diseases .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbocalcitonin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the next amino acid with a protecting group", "Removal of the protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using chromatography techniques" ] } | |
Numéro CAS |
60731-46-6 |
Nom du produit |
Carbocalcitonin |
Formule moléculaire |
C148H244N42O47 |
Poids moléculaire |
3363.8 |
| Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis. | |
Point d'ébullition |
N/A |
melting_point |
N/A |
Séquence |
Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 |
Source |
Synthetic |
Synonymes |
Carbocalcitonin; Elcatonine; Elcatoninum; Elcatonina; HC-58; HC58; HC 58; LS-61711; LS61711; LS 61711 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol](/img/structure/B612290.png)





